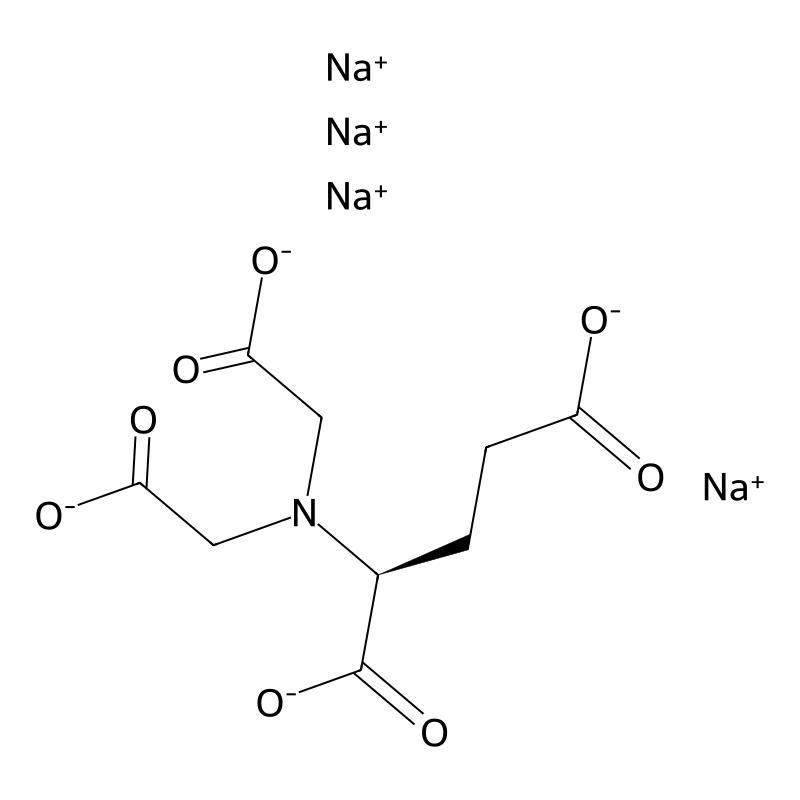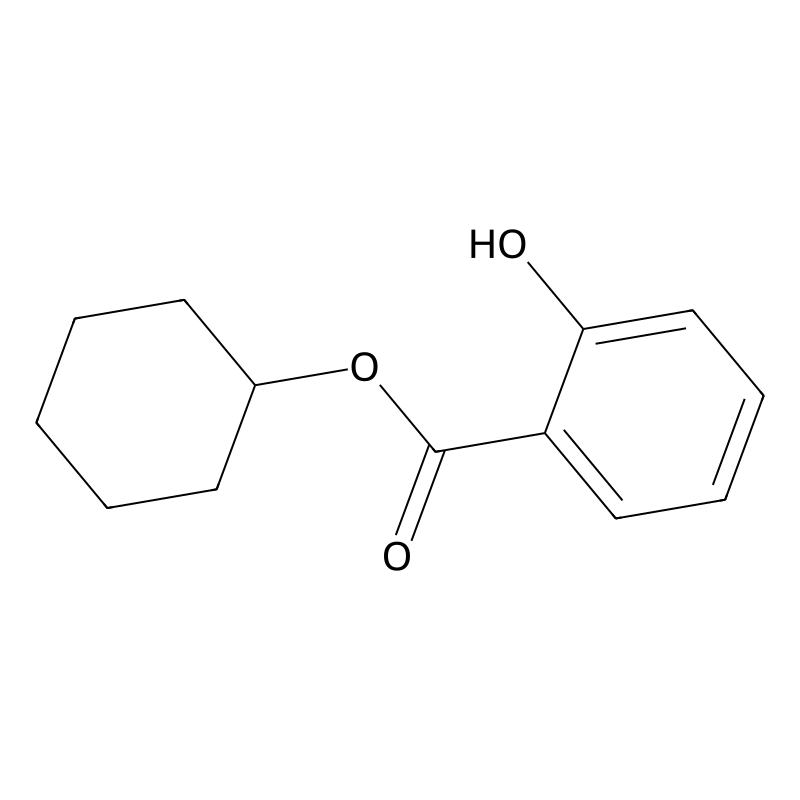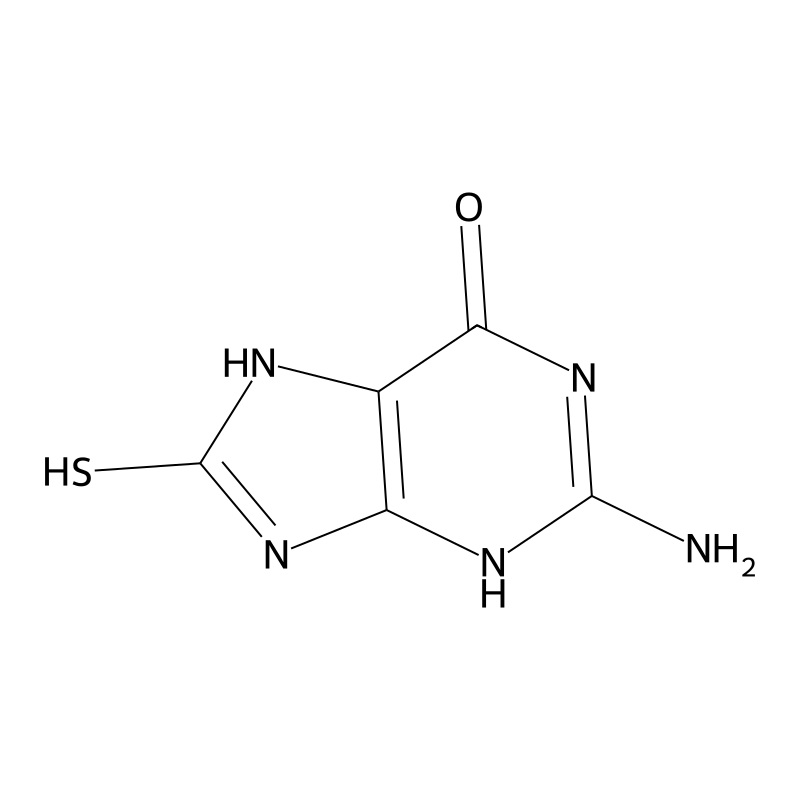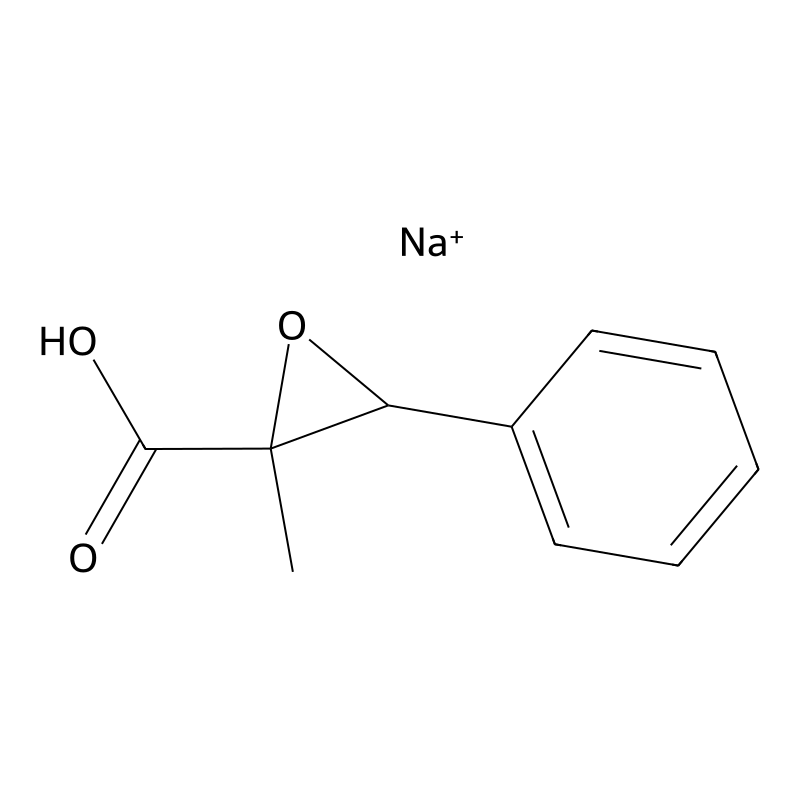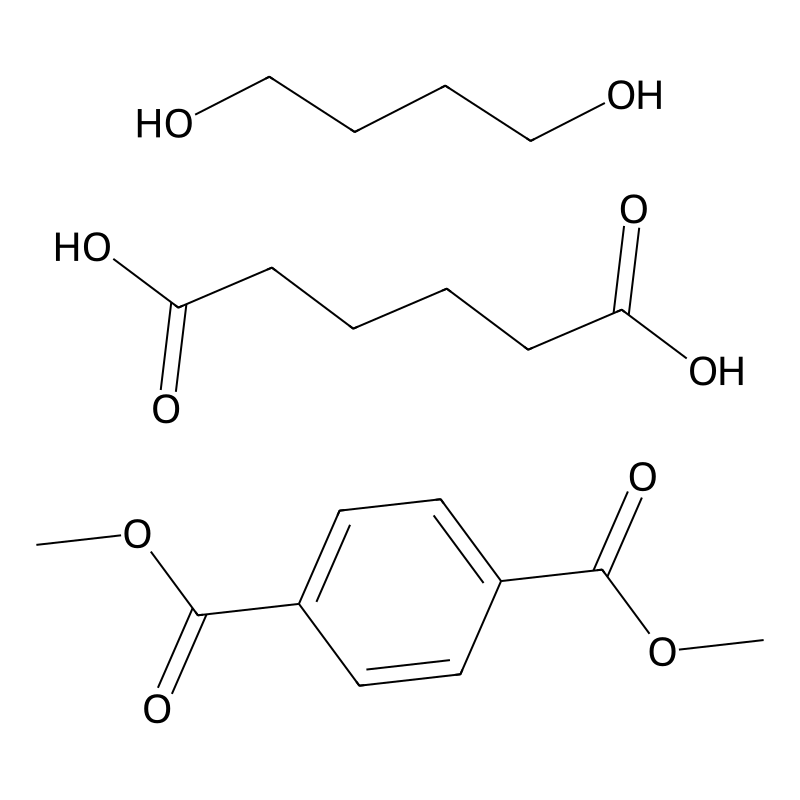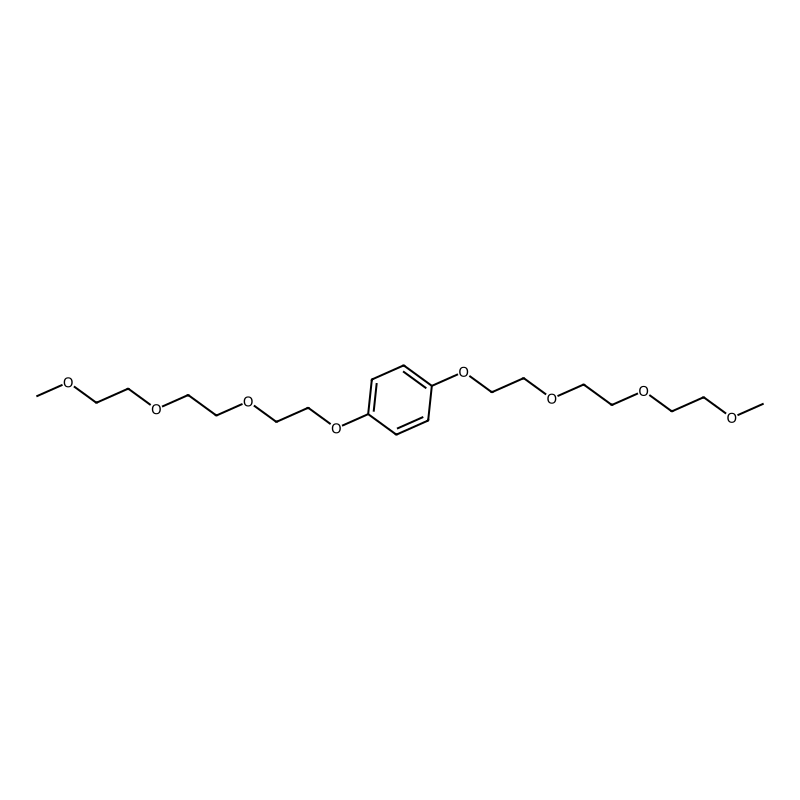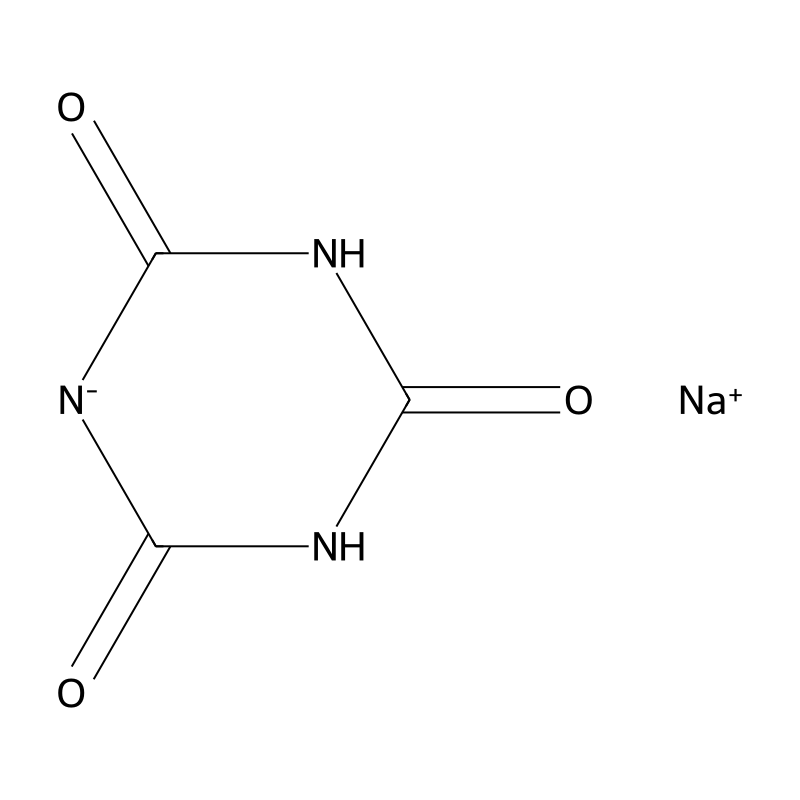2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid
Catalog No.
S780620
CAS No.
70596-36-0
M.F
C5H6N2O3S
M. Wt
174.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
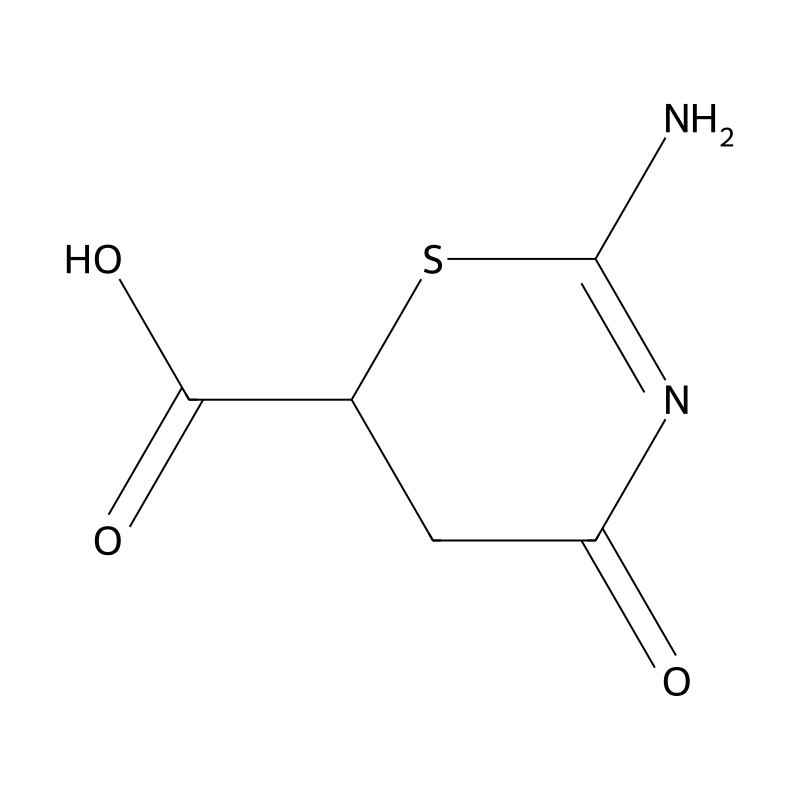
Content Navigation
CAS Number
70596-36-0
Product Name
2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid
IUPAC Name
2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid
Molecular Formula
C5H6N2O3S
Molecular Weight
174.18 g/mol
InChI
InChI=1S/C5H6N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h2H,1H2,(H,9,10)(H2,6,7,8)
InChI Key
VVWUMKXFIHHFOT-UHFFFAOYSA-N
SMILES
C1C(SC(=NC1=O)N)C(=O)O
Canonical SMILES
C1C(SC(=NC1=O)N)C(=O)O
2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid, also known as Thiazine-2-carboxylic acid (TCA), is a heterocyclic compound with a thiazine core structure. It is a member of the thiazine family of compounds that are extensively studied for their various applications in several fields. Thiazine-2-carboxylic acid is a white to off-white powder that is commonly used in research and industry settings.
Thiazine-2-carboxylic acid has a molecular weight of 203.2 g/mol and a melting point of 270℃. It is sparingly soluble in water, ethanol and methanol. It is a stable compound that is resistant to hydrolysis, oxidation and photodegradation. Thiazine-2-carboxylic acid is a weak acid with a pKa value of 6.49, which is used to determine its analytical properties.
There are various methods of synthesizing Thiazine-2-carboxylic acid, including the oxidation of 2-Amino-4,5-dihydrothiazine-6-carboxylic acid and the reaction of 2-Chloro-4,5-dihydrothiazine-6-carboxylic acid with various amines. Typically, the synthesis process involves the use of several reagents, including sodium nitrite, hydrochloric acid, and sodium hydroxide. Characterization of the compound is performed using different analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared (FTIR) spectroscopy.
Thiazine-2-carboxylic acid is analyzed using different methods such as High-Performance Liquid Chromatography (HPLC), Ultraviolet-visible (UV-Vis) spectrophotometry, and Ion exchange chromatography. These methods are used to determine its purity, stability, and other physical and chemical properties.
Thiazine-2-carboxylic acid has several biological properties, including its antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains such as E. coli, S. aureus, and C. albicans. Additionally, studies have shown that Thiazine-2-carboxylic acid has an inhibitory effect on human lung cancer cells.
Thiazine-2-carboxylic acid is considered to be a safe compound with low toxicity when used in scientific experiments. However, proper handling and disposal protocols should be followed to avoid any potential hazards.
Thiazine-2-carboxylic acid is widely used in scientific experiments for various applications such as:
1. As an analytical reagent in the determination of biogenic amines in biological samples.
2. As a corrosion inhibitor in metal alloys and coatings.
3. As an antifungal agent in the preservation of wood.
4. As an antibacterial agent in food packaging materials to increase their shelf life.
5. As a fluorescent probe in the detection of phosphates in different samples.
1. As an analytical reagent in the determination of biogenic amines in biological samples.
2. As a corrosion inhibitor in metal alloys and coatings.
3. As an antifungal agent in the preservation of wood.
4. As an antibacterial agent in food packaging materials to increase their shelf life.
5. As a fluorescent probe in the detection of phosphates in different samples.
The current research on Thiazine-2-carboxylic acid is focused on exploring its different applications, improving its synthesis process, and studying its biological properties. Additionally, researchers are investigating the potential of this compound in the development of new drugs to treat several medical conditions such as cancer, bacterial infections, and fungal infections.
Despite the various applications of Thiazine-2-carboxylic acid, there are still some limitations that need to be addressed, including improving its solubility and stability under various conditions. Additionally, further research is needed to explore its full potential in different fields of research and industry.
for the research of Thiazine-2-carboxylic acid include:
1. Studying the effect of this compound on different types of cancer cells for the development of new drugs.
2. Investigating its potential as an antioxidant and anti-inflammatory agent.
3. Developing new analytical methods to improve its detection and quantification in biological samples.
4. Studying the possibility of using Thiazine-2-carboxylic acid in the treatment of bacterial and fungal infections.
5. Investigating its potential as a functional material in electronic devices and sensors.
6. Exploring the use of Thiazine-2-carboxylic acid in the development of new types of packaging materials with enhanced properties.
1. Studying the effect of this compound on different types of cancer cells for the development of new drugs.
2. Investigating its potential as an antioxidant and anti-inflammatory agent.
3. Developing new analytical methods to improve its detection and quantification in biological samples.
4. Studying the possibility of using Thiazine-2-carboxylic acid in the treatment of bacterial and fungal infections.
5. Investigating its potential as a functional material in electronic devices and sensors.
6. Exploring the use of Thiazine-2-carboxylic acid in the development of new types of packaging materials with enhanced properties.
XLogP3
-0.7
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
